molecular formula C10H10N2O3 B13223550 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid

2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid

Cat. No.: B13223550
M. Wt: 206.20 g/mol
InChI Key: UXUCNDFHKMRGJC-UHFFFAOYSA-N
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Description

2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a valuable structure in drug design due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid can be achieved through several methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale multicomponent reactions. These reactions are optimized for high yield and purity, using readily available reagents and efficient reaction conditions. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem. These compounds share a similar core structure but differ in their substituents and biological activities

List of Similar Compounds

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various fields of science and industry.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetic acid

InChI

InChI=1S/C10H10N2O3/c1-15-8-2-3-9-11-5-7(4-10(13)14)12(9)6-8/h2-3,5-6H,4H2,1H3,(H,13,14)

InChI Key

UXUCNDFHKMRGJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=NC=C2CC(=O)O)C=C1

Origin of Product

United States

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